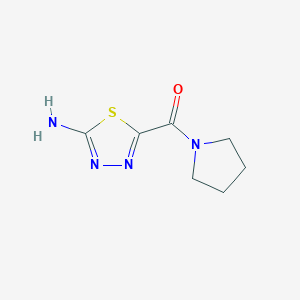

5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrrolidine ring, a thiadiazole ring, and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine-1-carbonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine group, facilitating nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

The 1,3,4-thiadiazole moiety is known for its anticonvulsant properties. Research has demonstrated that derivatives of this scaffold exhibit significant efficacy against seizures.

- Mechanism of Action : The anticonvulsant activity is believed to stem from the modulation of GABAergic and voltage-gated ion channels. Studies have shown that certain derivatives can provide protection in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, a compound synthesized from the thiadiazole scaffold displayed an LD50 value significantly lower than that of traditional anticonvulsants like valproic acid, indicating a higher potency .

- Case Studies : In a study by Malygin et al., compounds derived from 1,3,4-thiadiazole were tested for their anticonvulsant properties using animal models. The results indicated that specific derivatives offered substantial protection against induced seizures with minimal toxicity . Another study highlighted the effectiveness of a pyrrolidine-substituted thiadiazole compound which showed promising results in reducing seizure frequency and severity .

Antimicrobial Properties

The antimicrobial potential of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine has also been investigated extensively.

- Activity Against Bacteria : Various studies have reported that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with the 1,3,4-thiadiazole structure were found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Case Studies : A review on antimicrobial agents noted that derivatives containing the 2-amino-1,3,4-thiadiazole moiety showed considerable antibacterial effects and were recommended for further development as potential therapeutic agents . Additionally, novel compounds synthesized through microwave-assisted methods displayed enhanced yields and antimicrobial efficacy .

Antiviral Applications

Recent studies have explored the potential of thiadiazole derivatives in antiviral therapies.

- Targeting SARS-CoV-2 : A notable application is the inhibition of the 3C-like protease (3CLpro) of SARS-CoV-2. Compounds featuring thiadiazole structures demonstrated potent inhibitory effects at submicromolar levels. These compounds were shown to covalently bind to the catalytic cysteine residue within the protease's active site, effectively blocking viral replication .

- Case Studies : In a study focused on drug discovery for COVID-19 treatment, several thiadiazole analogs were identified as promising candidates due to their ability to inhibit viral proteases. The mechanism involved covalent modification of key residues in the enzyme, suggesting a novel approach for antiviral drug design .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, known for its biological activity.

Thiadiazole derivatives: Compounds with similar thiadiazole rings, often studied for their antimicrobial and anticancer properties.

Uniqueness

5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrrolidine and thiadiazole rings, which confer distinct chemical and biological properties

Actividad Biológica

5-(Pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine, identified by its CAS number 1517946-82-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives. Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the pyrrolidine moiety enhances its biological profile through increased solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antiviral Properties

Thiadiazole derivatives have also shown promise as antiviral agents. For example, certain studies suggest that modifications to the thiadiazole structure can enhance activity against viruses such as HIV and Hepatitis C. The compound's ability to inhibit viral replication at micromolar concentrations has been documented, with selectivity indices indicating low cytotoxicity to host cells .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors. They can interact with viral polymerases or proteases, blocking critical steps in the viral life cycle.

- Disruption of Cell Signaling : Some compounds modulate G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways involved in inflammation and immune responses .

- Nucleophilic Attack : The electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack, leading to modifications in target biomolecules that can disrupt their function .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of thiadiazole derivatives:

- Study on Antiviral Activity : A study published in MDPI highlighted that certain derivatives exhibited an EC50 value as low as 3.98 μM against HIV type 1, demonstrating significant antiviral potency .

- Antimicrobial Evaluation : Another investigation reported that a series of thiadiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Data Table: Biological Activities of Thiadiazole Derivatives

Propiedades

IUPAC Name |

(5-amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4OS/c8-7-10-9-5(13-7)6(12)11-3-1-2-4-11/h1-4H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBSBVOFJCRAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517946-82-5 | |

| Record name | 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.